3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHENYKIFOTYEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide moiety. One common method involves the reaction of 2-aminothiazole with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group (-NH₂) on the benzamide undergoes acylation with acid chlorides or anhydrides. For example:
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Reaction with benzoyl chloride : Forms N-benzoyl derivatives under basic conditions (e.g., pyridine or NaHCO₃). This reaction preserves the thiazole ring while introducing acyl groups.
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Reaction with acetic anhydride : Produces acetylated derivatives at the amine site, confirmed by IR spectroscopy (disappearance of NH₂ stretching at ~3300 cm⁻¹ and appearance of C=O at ~1680 cm⁻¹).
Conditions : Room temperature, inert solvent (e.g., THF or DMF), 1–2 hours.
Cyclization and Ring Formation
The thiazole ring participates in cyclization reactions to form polycyclic systems:
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Microwave-assisted cyclization : Reacting with α-chloroglycinates under microwave irradiation (80°C, 2–3 minutes) yields fused thiazole-oxazole systems .
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Formation of Schiff bases : The amine group condenses with aldehydes (e.g., benzaldehyde) to form imine linkages, enabling access to tricyclic structures .
Example :
Nucleophilic Substitution
The thiazole sulfur and nitrogen atoms act as nucleophilic sites:
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Reaction with sulfonamides : Forms sulfonamide-linked derivatives when treated with sulfathiazole or sulfadiazine in glacial acetic acid (reflux, 18–22 hours) .
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Halogenation : Electrophilic bromination at the thiazole ring’s C-5 position occurs using N-bromosuccinimide (NBS) in CCl₄.
Key product :
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Sulfathiazole | Sulfonamide-thiazole hybrid | Acetic acid, 100°C | 85–92% |
| N-Bromosuccinimide (NBS) | 5-Bromo-thiazole derivative | CCl₄, 25°C, 4 hours | 78% |
Suzuki-Miyaura Cross-Coupling
The thiazole ring’s aromatic system enables palladium-catalyzed cross-coupling:
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Reaction with arylboronic acids : Forms biaryl systems using Pd(PPh₃)₄ as a catalyst in DMF/H₂O (80°C, 12 hours).
Example :
Condensation with Heterocycles
The amine group participates in heterocycle-forming reactions:
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With 1,3,5-triazine derivatives : Forms triazine-thiazole hybrids under microwave irradiation (DMF, 100°C, 10 minutes) .
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With thioureas : Produces thiadiazole derivatives in ethanol with K₂CO₃ as a base .
Notable example :
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Condensation with 2-phenylacetyl isothiocyanate yields thiourea intermediates, which cyclize to benzimidazole-thiazole hybrids .
Oxidation and Reduction
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Oxidation : The dihydrothiazole ring is oxidized to a fully aromatic thiazole using MnO₂ or DDQ.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its electronic properties.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, have shown promising anticancer properties. Several studies have demonstrated the capability of thiazole-containing compounds to inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to interact with cellular targets involved in cell proliferation and apoptosis. For instance, modifications on the thiazole ring can significantly enhance biological activity by optimizing interactions with these targets .
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Case Studies :
- A study reported that thiazole derivatives exhibited selective cytotoxicity against human glioblastoma and melanoma cells, with some compounds demonstrating IC50 values as low as 10–30 µM .
- Another research highlighted the synthesis of novel thiazole analogues that showed high selectivity against A549 lung adenocarcinoma cells, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. Thiazoles are recognized for their broad-spectrum activity against bacteria and fungi.
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiazole structure displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Anticonvulsant Effects
Research indicates that certain thiazole derivatives exhibit anticonvulsant properties. In animal models, compounds related to this compound have been tested for their effectiveness in preventing seizures.
- Experimental Findings : In studies using picrotoxin-induced seizure models, some thiazole derivatives displayed significant anticonvulsant activity, suggesting their potential for further development as therapeutic agents in epilepsy treatment .
Anti-inflammatory Properties
Thiazoles are also being investigated for their anti-inflammatory effects. The structural features of compounds like this compound contribute to their ability to modulate inflammatory pathways.
- Research Insights : Some studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Variations in substituents on the thiazole ring can lead to significant changes in biological activity.
| Compound | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 10–30 | Glioblastoma |
| Compound B | Antibacterial | <32 | E. coli |
| Compound C | Antifungal | 24 | C. albicans |
Mechanism of Action
The mechanism of action of 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The benzamide moiety can also interact with proteins, potentially modulating their function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzamide Core
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
- Key Differences : Replaces the dihydrothiazole with a methyl-substituted thiazole and introduces a sulfanyl-triazole group at the 5-position.
- Impact : The sulfanyl-triazole enhances electron-withdrawing properties and may improve binding to metalloenzymes. Similarity scores (0.500) suggest overlapping pharmacophores but distinct electronic profiles due to the triazole .
3,4,5-Trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Key Differences : Trimethoxy substituents on the benzamide and a methylated thiazole.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Key Differences : Chlorine atoms at the 2- and 4-positions and a fully aromatic thiazole.
- Impact: Chlorine’s electron-withdrawing effects may enhance stability and alter binding kinetics compared to the electron-donating amino group in the target compound .
Modifications to the Thiazole Ring
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide
- Key Differences : Ethoxy substituent at the 3-position of the benzamide.
- Shared dihydrothiazole suggests similar metabolic susceptibility .
N-(Benzo[d]thiazol-2-yl)benzamide
- Key Differences : Benzo[d]thiazole (fused aromatic system) replaces dihydrothiazole.
- Impact : Increased aromaticity may enhance π-π stacking interactions and metabolic stability but reduce flexibility .
4-(Azepan-1-ylsulfonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Key Differences : Azepane-sulfonyl group at the 4-position.
- Impact: The sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bond acceptors, contrasting with the amino group’s donor capacity.
Research Findings and Gaps
Biological Activity
3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a compound characterized by a benzamide moiety linked to a thiazole ring. This structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been evaluated for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has shown growth inhibition against several human cancer cell lines with IC50 values generally below 5 μM. For instance, studies have reported that this compound effectively inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. Notably, it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are often reported in the range of 50–100 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The thiazole ring plays a crucial role in enhancing its interaction with biological targets. Modifications in the substituents on the benzamide or thiazole moieties can significantly affect its potency and selectivity .
| Compound | Activity Type | IC50/MIC (µg/mL) | Target |
|---|---|---|---|
| This compound | Anticancer | < 5 | Various cancer cell lines |
| This compound | Antimicrobial | 50–100 | S. aureus, E. coli |
The molecular mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Gene Expression Modulation : It can alter the expression of genes associated with apoptosis and cell cycle regulation.
- Cell Signaling Pathways : Interference with signaling pathways such as MAPK/ERK or PI3K/Akt may also contribute to its anticancer effects .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in HeLa cells through caspase activation and mitochondrial pathway engagement .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of this compound against clinical isolates of S. aureus and E. coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics .
Q & A
Q. What are the key structural features and functional groups of 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, and how do they influence its reactivity?
The compound contains a benzamide core linked to a 4,5-dihydrothiazole ring. The amino group (-NH₂) at the 3-position of the benzamide and the thiazole’s sulfur atom are critical for hydrogen bonding and π-interactions. The dihydrothiazole’s partial saturation (C4-C5 single bond) reduces aromaticity, enhancing flexibility for conformational adaptation in binding interactions. Structural analogs (e.g., N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide) show that the thiazole ring’s geometry and substituents dictate electronic properties and solubility .
Q. What synthetic routes are effective for preparing this compound?
A general method involves condensing 3-aminobenzoic acid derivatives with 2-aminothiazoline (4,5-dihydro-1,3-thiazol-2-amine) via carbodiimide-mediated coupling (e.g., EDC/HOBt). Alternatively, cyclization of thiourea intermediates with α-haloketones under basic conditions can yield the thiazole ring. Refluxing in ethanol with glacial acetic acid as a catalyst, as seen in related thiazole syntheses, optimizes yield and purity .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides precise bond lengths, angles, and torsion angles. For example, in analogs like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, orthorhombic crystal systems (space group P2₁2₁2₁) reveal planar benzamide moieties and non-covalent interactions (e.g., N–H⋯S) critical for stability .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactive sites?
Density functional theory (DFT) calculations using Multiwfn analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices. For thiazole derivatives, the sulfur atom and amino group often exhibit high nucleophilicity, while the benzamide carbonyl is electrophilic. Wavefunction topology analysis (e.g., electron localization function) identifies regions prone to nucleophilic/electrophilic attacks .
Q. What experimental and computational approaches validate tautomeric or isomeric equilibria in this compound?
NMR spectroscopy (¹H/¹³C) and IR spectroscopy distinguish tautomers. For example, enamine-ketoenamine equilibria in thiazole analogs are resolved via ¹H-NMR chemical shifts (e.g., δ 5.90–7.85 ppm for E/Z olefinic protons). Coupled with DFT-optimized tautomer geometries, these methods confirm the dominant tautomer in solution .
Q. How does structural modification of the thiazole ring impact biological activity?
Structure-activity relationship (SAR) studies on analogs (e.g., RM-4848 derivatives) show that substituents on the thiazole ring (e.g., chloro, morpholine) modulate antimicrobial potency. Introducing electron-withdrawing groups (e.g., -Cl) enhances binding to bacterial enoyl-ACP reductase, while bulky groups reduce membrane permeability. Crystallographic docking (e.g., PDB: 1BVR) and molecular dynamics simulations validate these interactions .
Q. What strategies mitigate conflicting spectroscopic data in characterizing synthetic intermediates?
Cross-validation using LC-MS, high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, HSQC) resolves ambiguities. For example, in thiazole-condensed benzamides, NOESY correlations confirm spatial proximity between the amino group and thiazole sulfur, ruling out alternative regioisomers .
Methodological Considerations
Q. How to design crystallization trials for this compound to obtain high-quality diffraction data?
Use vapor diffusion (sitting-drop method) with solvents like DMSO/water or ethanol/ethyl acetate. Screening additives (e.g., PEG 4000) improves crystal lattice stability. For analogs, orthorhombic systems (e.g., a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) are common, requiring data collection at 100 K to minimize thermal motion .
Q. What analytical techniques quantify trace impurities in synthesized batches?
HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) identifies impurities <0.1%. For structural elucidation, tandem MS/MS fragments the parent ion (m/z ~212 for [M+H]⁺) to confirm backbone integrity. Collision cross-section (CCS) predictions (e.g., 147.5 Ų for [M+H]⁺) via ion mobility spectrometry validate purity .
Q. How to optimize reaction conditions for scale-up without compromising yield?
Use flow chemistry with immobilized catalysts (e.g., HATU on silica) to enhance reproducibility. For thiourea cyclization, microwave-assisted synthesis reduces reaction time from hours to minutes. Process analytical technology (PAT) monitors intermediates in real-time, ensuring kinetic control .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. For thiazole derivatives, solvation-free energy calculations (MM-PBSA) often underestimate entropic penalties, leading to overly optimistic binding scores. Validate with isothermal titration calorimetry (ITC) to measure ΔH and ΔS directly .
Q. Why do crystallographic and solution-phase structures differ for this compound?
Crystal packing forces (e.g., π-stacking) can enforce planar conformations not observed in solution. Variable-temperature NMR (VT-NMR) and molecular dynamics (MD) simulations (50 ns trajectories) reveal flexible dihydrothiazole rings in solution, contrasting with rigid crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
